Sigma-1 Receptor Affinity: Trans-4-Phenylpiperidin-3-ol vs. Unsubstituted 4-Phenylpiperidine
The trans racemic form of 4-phenylpiperidin-3-ol (the parent base of the hydrochloride salt) exhibits moderate affinity for sigma-1 receptors [1]. In contrast, the simpler analog 4-phenylpiperidine, which lacks the 3-hydroxyl group, shows negligible binding in sigma-1 receptor assays [2]. This highlights the critical role of the 3-hydroxy moiety in conferring sigma-1 recognition. The hydrochloride salt form of 4-phenylpiperidin-3-ol is the preferred form for in vitro assays due to its enhanced aqueous solubility, which can improve assay reproducibility [1].
| Evidence Dimension | Sigma-1 receptor binding affinity |
|---|---|
| Target Compound Data | Moderate affinity (specific Ki not reported, but qualitatively described as 'moderate') for sigma-1 receptors; the trans racemic form is the active scaffold. |
| Comparator Or Baseline | 4-Phenylpiperidine shows negligible sigma-1 receptor binding. |
| Quantified Difference | Significant difference (qualitative; exact Ki difference not provided in source) |
| Conditions | Competition binding assays using guinea pig brain membranes or recombinant human sigma-1 receptors; class-level inference based on SAR for phenylpiperidines [1] [2]. |
Why This Matters
This differential affinity underscores the compound's utility as a scaffold for developing sigma-1 ligands, a target implicated in neuroprotection, addiction, and cancer, where simple 4-phenylpiperidine analogs would be ineffective.
- [1] Kuujia. (2025). rac-(3R,4R)-4-phenylpiperidin-3-ol hydrochloride (CAS 69675-30-5) Technical Data. Citing Journal of Medicinal Chemistry 2023 study. View Source
- [2] Glennon, R. A., & Fischer, J. B. (2000). Is a nitrogen atom an important pharmacophoric element in sigma ligand binding? European Journal of Pharmacology, 401(1), 95-104. View Source
